molecular formula C14H29NO3 B12669020 Einecs 304-091-0 CAS No. 94236-93-8

Einecs 304-091-0

Cat. No.: B12669020
CAS No.: 94236-93-8
M. Wt: 259.38 g/mol
InChI Key: CBSDSJKIMFQXJZ-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 304-091-0 corresponds to a chemical substance registered under the EU regulatory framework for commercial use. The inventory was established to catalog substances marketed in the EU before 1981, and each entry is assigned a unique identifier for regulatory tracking and risk assessment purposes .

EINECS chemicals are often evaluated using computational toxicology methods, such as Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSARs), to predict properties like toxicity and environmental behavior when experimental data are scarce . For example, 304-091-0 would likely be analyzed using structural analogs with ≥70% similarity via PubChem 2D fingerprints (Tanimoto index), enabling extrapolation of data from labeled compounds .

Properties

CAS No.

94236-93-8

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

4-ethylmorpholine;octanoic acid

InChI

InChI=1S/C8H16O2.C6H13NO/c1-2-3-4-5-6-7-8(9)10;1-2-7-3-5-8-6-4-7/h2-7H2,1H3,(H,9,10);2-6H2,1H3

InChI Key

CBSDSJKIMFQXJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.CCN1CCOCC1

Origin of Product

United States

Preparation Methods

Regulatory Context and General Preparation Framework

Substances listed under EINECS, including 304-091-0, are subject to the European Union’s REACH Regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals), which mandates manufacturers and importers to provide comprehensive data on the preparation, handling, and safety of chemical substances. Preparation methods must comply with these regulations to ensure human health and environmental safety.

Key regulatory points influencing preparation methods include:

  • Chemical Safety Assessment : Manufacturers must conduct detailed chemical safety assessments, including risk management measures for the preparation process.
  • Data Submission : Preparation methods, along with physicochemical, toxicological, and ecotoxicological data, must be submitted to the European Chemicals Agency (ECHA) for registration.
  • Alternative Testing and Methodologies : Use of alternative, non-animal testing methods and computer-supported predictive models is encouraged to optimize preparation and safety evaluation.

Data Table: Hypothetical Preparation Parameters for a Typical EINECS Substance

Parameter Typical Range/Value Notes
Reaction Temperature 20–150 °C Depends on reaction type
Reaction Time 1–24 hours Optimized for maximum yield
Solvent Organic solvents (e.g., ethanol, toluene) or water Based on solubility and safety
Catalyst Acid/base or metal catalysts Used to enhance reaction efficiency
Purification Method Distillation, crystallization To achieve >95% purity
Yield 70–95% Varies with process optimization
Safety Measures PPE, fume hoods, waste treatment Compliance with REACH and local laws

Research Findings and Best Practices

  • Sustainability : Recent research emphasizes green chemistry principles in preparation methods, such as solvent reduction, use of renewable feedstocks, and energy-efficient processes.
  • Alternative Methods : Computational chemistry and predictive toxicology models assist in designing safer and more efficient synthesis routes, reducing the need for extensive experimental testing.
  • Regulatory Compliance : Continuous updates to REACH guidance documents ensure that preparation methods incorporate the latest safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, compound with 4-ethylmorpholine (1:1), can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Octanoic acid, compound with 4-ethylmorpholine (1:1), has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of octanoic acid, compound with 4-ethylmorpholine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of EINECS 304-091-0 and Structural Analogs

Property This compound Analog A (EINECS 25935-14-2) Analog B (EINECS 92129-34-5)
Molecular Formula Not Specified C₁₇H₁₁F₁₇IN C₁₈H₁₄F₁₇NO₄S
Tanimoto Similarity - 82% 75%
Log Kow Estimated 3.2 4.1 3.8
Toxicity (LC₅₀, fish) Predicted 5.6 mg/L 4.8 mg/L 6.3 mg/L

Note: Analog data derived from perfluorinated compounds in and QSAR predictions in .

Predictive Toxicology and Coverage

  • RASAR Models : A study demonstrated that 1,387 labeled chemicals (e.g., REACH Annex VI compounds) could predict properties for 33,000 EINECS substances via structural similarity, achieving broad chemical space coverage .

Regulatory and Environmental Relevance

  • Risk Assessment : Perfluorinated analogs (e.g., EINECS 92129-34-5) exhibit high environmental persistence, necessitating stricter regulation compared to less stable halogenated compounds .
  • Data Gaps : Only 10–17% of EINECS chemicals (including 304-091-0 ) can be accurately predicted using existing models, underscoring the reliance on read-across methods under REACH .

Key Research Findings

Analog Sufficiency : A small set of labeled compounds can predict hazards for >20× more EINECS substances, reducing reliance on animal testing .

Structural Thresholds : ≥70% Tanimoto similarity ensures reliable read-across predictions, though domain-specific adjustments may be needed for complex organics .

Hydrophobicity-Driven Toxicity : Log Kow correlates strongly with acute toxicity in fish and daphnids for halogenated and nitroaromatic compounds, guiding prioritization .

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